N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features:
- A 4-ethylphenyl group at the carboxamide position.
- A 3-methoxypropyl substituent at the 1-position of the pyrrolopyrimidine core.
- A 9-methyl group on the pyrido ring.
- A 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, which is critical for hydrogen bonding and target interactions.
This compound is synthesized via condensation of substituted pyrimidine precursors with glycinate derivatives under reflux conditions in methanol, followed by hydrolysis and recrystallization steps .
Properties
IUPAC Name |
N-(4-ethylphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-4-17-8-10-18(11-9-17)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-16(2)7-5-12-28(21)24(19)30/h5,7-12,15H,4,6,13-14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIBLOCWCUIEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 452.6 g/mol. The structure includes a pyrimidine core, which is known for its diverse biological activities.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . Pyrimidines are known to inhibit several key inflammatory mediators:
- Cyclooxygenase Enzymes (COX-1 and COX-2) : Inhibitors of these enzymes can reduce the production of prostaglandins, which are involved in inflammation. For instance, IC50 values for related compounds against COX enzymes have been reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that derivatives similar to this compound may exhibit significant anti-inflammatory activity through COX inhibition .
The anti-inflammatory effects are attributed to the inhibition of various signaling pathways:
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : This transcription factor plays a crucial role in regulating the immune response and inflammation.
- Nitric Oxide (NO) Production : Compounds that inhibit iNOS (inducible Nitric Oxide Synthase) can reduce NO levels, contributing to anti-inflammatory effects.
Structure-Activity Relationships (SAR)
The effectiveness of pyrimidine derivatives often depends on their substituents and overall structure. Studies suggest that electron-releasing groups enhance the anti-inflammatory activity by stabilizing the active form of the compound or improving its binding affinity to target enzymes .
Case Studies
In Vivo Studies : Several in vivo models have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation:
-
Carrageenan-induced Paw Edema : This model assesses the anti-inflammatory effect by measuring paw swelling in rats after carrageenan injection.
- Results showed that certain derivatives exhibited effects comparable to indomethacin, a standard anti-inflammatory drug.
- Cotton Pellet-induced Granuloma : This model evaluates chronic inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Impact of Aryl Substituents
- 4-Ethylphenyl vs. Ethyl may enhance metabolic stability compared to isopropyl, which is prone to oxidative degradation.
Role of the 3-Methoxypropyl Chain
- The 3-methoxypropyl group in the target compound contributes to: Solubility: Methoxy increases polarity compared to non-polar chains (e.g., benzyl in ). Metabolism: The propyl chain is susceptible to oxidative cleavage, but the methoxy group slows degradation compared to unsubstituted alkyl chains .
Influence of the 9-Methyl Group
- The 9-methyl substituent on the pyrido ring (shared with and ) stabilizes the planar conformation of the core scaffold, enhancing π-π stacking interactions with aromatic residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
